2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
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Overview
Description
2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes dichlorobenzene, cyano, and methylsulfonyl functional groups. Its unique chemical properties make it valuable in various fields, including pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and 3-cyano-4-(methylsulfonyl)aniline.
Amidation Reaction: The carboxylic acid group of 2,5-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-cyano-4-(methylsulfonyl)aniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products
Substitution: Formation of methoxy derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide has several applications in scientific research:
Pharmaceutical Research: Used as an intermediate in the synthesis of potential drug candidates.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(3-cyano-4-(methylthio)phenyl)benzenecarboxamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzamide: Similar structure but lacks the carboxamide group.
Uniqueness
2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is unique due to the presence of both cyano and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specialized applications.
Properties
IUPAC Name |
2,5-dichloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S/c1-23(21,22)14-5-3-11(6-9(14)8-18)19-15(20)12-7-10(16)2-4-13(12)17/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWFENSGWVOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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